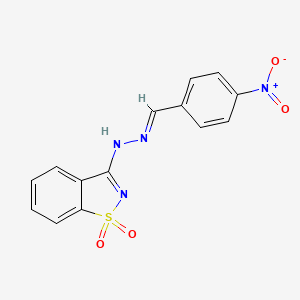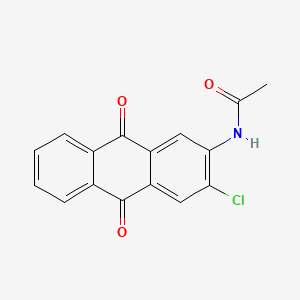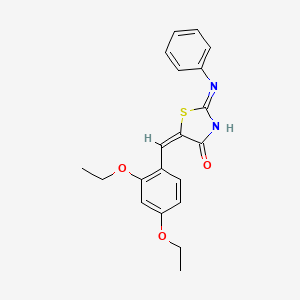![molecular formula C18H34N4O5S2 B11707241 6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione CAS No. 110228-76-7](/img/structure/B11707241.png)
6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9,17,20,25-ペンタオキサ-1,3,12,14-テトラアザビシクロ[12.8.5]ヘプタコサン-2,13-ジチオンは、その独特の構造特性で知られる複雑な有機化合物です。この化合物は、二環式化合物に属し、その構造内に複数の酸素原子と窒素原子を特徴としています。
準備方法
合成経路と反応条件
6,9,17,20,25-ペンタオキサ-1,3,12,14-テトラアザビシクロ[12.8.5]ヘプタコサン-2,13-ジチオンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、必要な官能基を含む中間体の調製から始まることが多いです。これらの中間体は、次に制御された条件下で環化反応にかけられ、二環式構造が形成されます。これらの反応で使用される一般的な試薬には、有機溶媒、触媒、および目的の生成物の形成を促進する特定の反応物が含まれます。
工業生産方法
この化合物の工業生産には、実験室での合成方法の規模拡大が含まれる場合があります。これには、高収率と純度を確保するために、温度、圧力、反応時間などの反応条件を最適化することが含まれます。連続フローリアクターや自動合成システムなどの高度な技術を使用して、効率と再現性を高めることができます。
化学反応の分析
反応の種類
6,9,17,20,25-ペンタオキサ-1,3,12,14-テトラアザビシクロ[12.8.5]ヘプタコサン-2,13-ジチオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応によって、チオールまたは他の還元された形態に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応に参加し、異なる官能基を持つ誘導体の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および目的の置換反応に応じてさまざまな求核剤または求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を達成するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、反応の特定の種類と使用される試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性がありますが、置換反応によって、異なる官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究の応用
6,9,17,20,25-ペンタオキサ-1,3,12,14-テトラアザビシクロ[12.8.5]ヘプタコサン-2,13-ジチオンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造は、分子レベルでの生物学的プロセスや相互作用を研究するための貴重なツールとなっています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されます。
科学的研究の応用
6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
6,9,17,20,25-ペンタオキサ-1,3,12,14-テトラアザビシクロ[12.8.5]ヘプタコサン-2,13-ジチオンの作用機序には、酵素、受容体、またはその他の生体分子などの分子標的との相互作用が含まれます。この化合物の構造は、特定の相互作用を形成することを可能にし、標的分子の活性または機能の変化につながります。これらの相互作用は、さまざまな生化学経路を誘発し、観測された効果をもたらします。
類似化合物との比較
類似化合物
- 1,3,6,9,12-ペンタオキサ-2-チアシクロテトラデカン, 2,2-ジオキシド
- 2,4,6,8,9-ペンタオキサ-1,3,5,7-テトラホスファビシクロ[3.3.1]ノナン,3,7-ジエトキシ-, 1,3,5,7-テトラオキシド
独自性
6,9,17,20,25-ペンタオキサ-1,3,12,14-テトラアザビシクロ[12.8.5]ヘプタコサン-2,13-ジチオンは、二環式構造内の酸素原子と窒素原子の特定の配置により、ユニークです。この構成は、類似の化合物では達成できないさまざまな用途に役立つ、明確な化学的および物理的特性を与えます。
特性
CAS番号 |
110228-76-7 |
|---|---|
分子式 |
C18H34N4O5S2 |
分子量 |
450.6 g/mol |
IUPAC名 |
6,9,17,20,25-pentaoxa-1,3,12,14-tetrazabicyclo[12.8.5]heptacosane-2,13-dithione |
InChI |
InChI=1S/C18H34N4O5S2/c28-17-19-1-7-23-13-14-24-8-2-20-18(29)22-4-10-25-9-3-21(17)5-11-26-15-16-27-12-6-22/h1-16H2,(H,19,28)(H,20,29) |
InChIキー |
ZEHCCIGVKARIAX-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11707190.png)
![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)

![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)

![4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707215.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)

![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)

